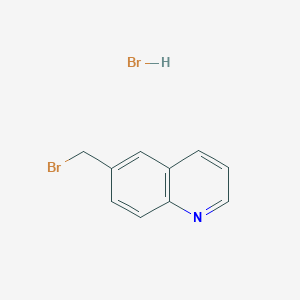

6-(Bromomethyl)quinoline hydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(bromomethyl)quinoline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN.BrH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;/h1-6H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRSKVXFAHDCPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CBr)N=C1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90699609 | |

| Record name | 6-(Bromomethyl)quinoline--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90699609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103030-25-7 | |

| Record name | 6-(Bromomethyl)quinoline--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90699609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(bromomethyl)quinoline hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-(Bromomethyl)quinoline Hydrobromide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Bromomethyl)quinoline is a critical heterocyclic building block in the landscape of medicinal chemistry and materials science. Its quinoline core is a prevalent scaffold in numerous pharmacologically active compounds, while the reactive bromomethyl group serves as a versatile handle for introducing the quinoline moiety into larger, more complex molecular architectures. The hydrobromide salt of this compound often provides advantages in stability, solubility, and handling, making it a preferred form for various synthetic applications.[1]

This guide provides a comprehensive overview of the synthesis of 6-(bromomethyl)quinoline hydrobromide, rooted in the principles of free-radical chemistry, and details the essential analytical techniques required for its thorough characterization. The methodologies described herein are designed to be robust and reproducible, offering both practical protocols and the underlying chemical rationale to empower researchers in their synthetic endeavors.

Synthesis via Wohl-Ziegler Bromination

The most effective and widely used method for preparing 6-(bromomethyl)quinoline is the selective free-radical bromination of the methyl group of 6-methylquinoline.[1] This transformation is classically achieved through the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[2][3][4][5]

Reaction Principle & Mechanistic Insight

The Wohl-Ziegler reaction is prized for its ability to selectively brominate allylic and benzylic positions.[3][4][5][6] The key to this selectivity is the in-situ generation of a low concentration of molecular bromine (Br₂).[2][4][5] This low concentration favors the radical substitution pathway over competitive ionic addition reactions to aromatic systems.

The reaction proceeds through a classic radical chain mechanism:

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. This generates initial radicals.

-

Propagation:

-

A bromine radical (Br•) abstracts a hydrogen atom from the methyl group of 6-methylquinoline. This step is highly favorable because it forms a resonance-stabilized benzylic radical.

-

This benzylic radical then reacts with a molecule of Br₂ to form the desired 6-(bromomethyl)quinoline product and a new bromine radical, which continues the chain.

-

-

Termination: The reaction ceases when radicals combine with each other.

NBS serves as a reservoir for Br₂, which is generated when NBS reacts with trace amounts of HBr present in the reaction mixture.[2] The succinimide byproduct is conveniently insoluble in nonpolar solvents like carbon tetrachloride (CCl₄), providing a visual cue for reaction completion as it floats to the surface.[2][4]

Visualizing the Reaction Scheme

Caption: Wohl-Ziegler bromination of 6-methylquinoline.

Detailed Experimental Protocol: Synthesis

Materials:

-

6-Methylquinoline

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Buchner funnel and filtration apparatus

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add 6-methylquinoline (1 equivalent).

-

Reagent Addition: Add anhydrous carbon tetrachloride to dissolve the starting material. Then, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (approx. 0.05 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which will float.[4] The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature, then cool further in an ice bath. The succinimide byproduct will precipitate.

-

Filter the mixture through a Buchner funnel to remove the succinimide, washing the solid with a small amount of cold CCl₄.

-

Combine the filtrates and concentrate the solution under reduced pressure to yield the crude product.

-

-

Purification & Salt Formation:

-

The crude 6-(bromomethyl)quinoline is often used directly or can be purified by recrystallization.

-

To form the hydrobromide salt, dissolve the crude product in a minimal amount of a suitable solvent like diethyl ether. As the product precipitates, often facilitated by the HBr generated in situ, it can be collected by filtration. The solid product is the hydrobromide salt.[1]

-

Wash the collected solid with cold diethyl ether and dry under vacuum.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following techniques are standard for this purpose.

Spectroscopic and Physical Data Summary

| Property | Data |

| Molecular Formula | C₁₀H₈BrN · HBr[1] |

| Molecular Weight | ~302.99 g/mol [1][7][8] |

| Appearance | Typically an off-white to yellow powder. |

| Melting Point | Varies based on purity, but expected to be a sharp range upon recrystallization. |

¹H NMR Spectroscopy

Proton NMR is invaluable for confirming the presence of the key structural motifs. The spectrum of the free base, 6-(bromomethyl)quinoline, is simpler to interpret initially. The hydrobromide salt will show broader peaks and shifts, particularly for the aromatic protons adjacent to the nitrogen.

-

Expected Chemical Shifts (CDCl₃, δ in ppm):

-

~4.6-4.8 ppm (singlet, 2H): This is the characteristic peak for the benzylic protons of the -CH₂Br group. Its integration of 2H and singlet multiplicity are key identifiers.

-

~7.4-8.9 ppm (multiplets, 6H): This complex region corresponds to the six protons on the quinoline ring system. The exact shifts and coupling constants will depend on the substitution pattern. Protons closer to the nitrogen atom (e.g., at the C2 and C8 positions) will typically be further downfield.

-

¹³C NMR Spectroscopy

Carbon NMR provides a map of the carbon skeleton.

-

Expected Chemical Shifts (CDCl₃, δ in ppm):

-

~32-35 ppm: Corresponds to the benzylic carbon of the -CH₂Br group.

-

~121-150 ppm: A series of peaks corresponding to the nine aromatic carbons of the quinoline ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Interpretation |

| ~3100-3000 | C-H stretching (aromatic) |

| ~1600-1450 | C=C and C=N stretching vibrations of the quinoline ring[9][10] |

| ~1200-1250 | C-N stretching[10] |

| ~600-700 | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Expected m/z: For the free base (C₁₀H₈BrN), the mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[9] This results in two peaks of similar intensity at m/z ≈ 221 and m/z ≈ 223.[11]

-

Fragmentation: A common fragmentation pathway is the loss of the bromine atom to form a stable benzylic carbocation [M-Br]⁺ at m/z ≈ 142.

Visualizing the Characterization Workflow

Caption: Overall experimental workflow for synthesis and characterization.

Conclusion

The synthesis of this compound via the Wohl-Ziegler bromination of 6-methylquinoline is a reliable and well-established procedure. The reaction's success hinges on maintaining a low concentration of molecular bromine to favor the desired radical substitution mechanism. Rigorous characterization using a combination of NMR, IR, and mass spectrometry is crucial to verify the structure and ensure the purity of the final product, providing researchers with a high-quality building block for further synthetic applications in drug discovery and materials science.

References

- 1. 6-(Bromomethyl)quinoline (101279-39-4) for sale [vulcanchem.com]

- 2. Wohl-Ziegler Reaction [organic-chemistry.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 5. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 6. fiveable.me [fiveable.me]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound - CAS:103030-25-7 - Sunway Pharm Ltd [3wpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. 6-(Bromomethyl)quinoline | C10H8BrN | CID 224396 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(Bromomethyl)quinoline Hydrobromide

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthetic applications, and handling protocols for 6-(Bromomethyl)quinoline hydrobromide. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's role as a versatile electrophilic building block for introducing the quinoline scaffold into novel molecules. The guide details its structural characteristics, solubility, and stability, and presents a field-proven, representative protocol for its use in nucleophilic substitution reactions, explaining the causality behind experimental choices. Emphasis is placed on safety, handling, and storage to ensure both experimental success and user safety. All technical information is grounded in authoritative sources to uphold the highest standards of scientific integrity.

Compound Profile and Strategic Importance

This compound is a key chemical intermediate valued for its reactive bromomethyl group attached to a stable quinoline core. The quinoline ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, including antimalarials, kinase inhibitors, and antibacterials. The presence of the benzylic bromide makes this compound an excellent alkylating agent, enabling the covalent linkage of the quinoline moiety to a wide array of nucleophiles. This guide serves as a technical resource for leveraging its reactivity in a controlled and effective manner.

Compound Identification:

| Identifier | Value | Source |

| IUPAC Name | 6-(bromomethyl)quinolin-1-ium bromide | [1] |

| CAS Number | 111539-61-0 | [2] |

| Molecular Formula | C₁₀H₉Br₂N | [2] |

| Molecular Weight | 304.99 g/mol | [2] |

| Canonical SMILES | C1=CC(=CC2=C1N=CC=C2CBr)Br | [3] |

| InChI Key | YWJCFJMYLMTGSP-UHFFFAOYSA-N | [3] |

Molecular Structure Diagram:

Caption: Structure of this compound salt.

Physicochemical Properties

A thorough understanding of the compound's properties is critical for designing robust experimental procedures, ensuring stability, and achieving desired reaction outcomes.

Tabulated Physicochemical Data:

| Property | Value | Source |

| Appearance | Off-white to yellow or brown solid/powder | [1] |

| Melting Point | 214-218 °C | |

| Solubility | Soluble in DMSO and Methanol. | |

| Stability | Stable under recommended storage conditions. Light sensitive. | |

| Storage Conditions | Store at 2-8°C, under an inert gas atmosphere (e.g., Argon or Nitrogen). Keep container tightly sealed in a dry, well-ventilated location. |

Experimental Protocols: Nucleophilic Alkylation

The primary utility of this compound is as an electrophile in Sₙ2 reactions. The following is a detailed, self-validating protocol for a representative alkylation of a generic nucleophile (e.g., a phenol or an amine).

Experimental Workflow Diagram:

Caption: Step-by-step workflow for nucleophilic alkylation.

Detailed Step-by-Step Methodology:

-

Preparation of Nucleophile Solution: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the nucleophile (e.g., 4-methoxyphenol, 1.0 eq.) in anhydrous dimethylformamide (DMF). Add a suitable base (e.g., potassium carbonate, K₂CO₃, 2.2 eq.).

-

Expertise & Causality: The hydrobromide salt consumes one equivalent of base. Therefore, a total of at least two equivalents are required: one to neutralize the HBr salt and another to deprotonate the nucleophile, rendering it active for the Sₙ2 attack. Anhydrous conditions are critical to prevent hydrolysis of the alkylating agent to the corresponding alcohol[4].

-

-

Addition of Electrophile: To the stirring suspension, add this compound (1.1 eq.) portion-wise at room temperature.

-

Trustworthiness: Portion-wise addition helps to control any potential exotherm. A slight excess of the electrophile ensures complete consumption of the potentially more valuable nucleophile.

-

-

Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 60 °C) and stir vigorously.

-

Expertise & Causality: Moderate heating increases the reaction rate for less reactive nucleophiles. Polar aprotic solvents like DMF are ideal as they solvate the cation, leaving the nucleophilic anion exposed and highly reactive, which favors the Sₙ2 pathway.

-

-

Reaction Monitoring (Self-Validation): Periodically take aliquots from the reaction mixture and analyze by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the limiting reagent (typically the nucleophile) is no longer observed.

-

Aqueous Work-up: After cooling to room temperature, pour the reaction mixture into water and transfer to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent like ethyl acetate.

-

Isolation: Combine the organic extracts, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alkylated product.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity, Applications, and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the benzylic carbon. The bromide is an excellent leaving group, and the adjacent quinoline ring system stabilizes the transition state of Sₙ2 reactions.

Diagram of Synthetic Utility:

Caption: Versatile synthetic applications of the title compound.

This versatile reactivity makes it an essential building block in the synthesis of:

-

Kinase Inhibitors: Many small molecule kinase inhibitors utilize a quinoline core for binding to the ATP pocket of the enzyme. This reagent provides a direct route to tether this core to other pharmacophoric fragments.

-

Fluorescent Probes and Materials: The quinoline system is inherently fluorescent. Derivatives synthesized from this reagent can be used to create molecular probes for biological imaging or functional organic materials.

-

PROTACs and Molecular Glues: As a "linker-ready" building block, it is valuable in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules in modern drug discovery.[2]

Safety and Handling

Adherence to strict safety protocols is mandatory when handling this compound.

-

Hazard Class: Irritant. Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. All handling of the solid should be performed in a certified chemical fume hood to avoid inhalation of the powder.

-

Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it in a sealed container, and dispose of it as hazardous chemical waste.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.

-

References

Molecular structure of 6-(Bromomethyl)quinoline hydrobromide

An In-depth Technical Guide to the Molecular Structure of 6-(Bromomethyl)quinoline Hydrobromide

This guide offers a comprehensive exploration of this compound, a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. We will dissect its molecular architecture, spectroscopic signature, and synthetic pathways, providing the field-proven insights necessary for its effective application.

Introduction: The Quinoline Scaffold in Modern Science

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in medicinal chemistry.[1][2] Its structural and electronic properties have made it a cornerstone in the development of numerous therapeutic agents, from classic antimalarials like quinine to modern targeted cancer therapies.[2][3] Quinoline derivatives are integral to a significant number of FDA-approved drugs, highlighting their therapeutic versatility.[2]

Within this important class of compounds, this compound serves as a highly versatile building block. Its utility stems from the reactive bromomethyl group, which allows for the strategic introduction of the quinoline moiety into larger, more complex molecules. This guide provides an in-depth analysis of its structure, properties, and handling, grounded in established chemical principles and experimental data.

Molecular Identity and Physicochemical Characteristics

This compound is the hydrobromide salt of its parent compound, 6-(Bromomethyl)quinoline.[4] The salt form is often preferred in laboratory settings as it can enhance the compound's stability, crystallinity, and solubility in certain solvents compared to the free base.[4]

Core Properties

A summary of the fundamental properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 103030-25-7 | [5][6][7] |

| Molecular Formula | C₁₀H₉Br₂N (or C₁₀H₈BrN·HBr) | [4][5][6] |

| Molecular Weight | ~302.99 g/mol | [6][8][9] |

| IUPAC Name | 6-(bromomethyl)quinoline;hydrobromide | [5][6][7] |

| Physical State | Solid | [7] |

| Purity | Typically ≥95-98% | [5][7][9] |

Structural Analysis

The molecule's architecture consists of three key components:

-

The Quinoline Core: A planar, aromatic bicyclic system that is the foundation of the molecule's chemical personality and biological activity.

-

The Bromomethyl Group (-CH₂Br): Attached at the 6-position of the quinoline ring, this group is the primary site of reactivity. The carbon-bromine bond is polarized, rendering the methylene carbon electrophilic and susceptible to nucleophilic attack. This functional group is the key to the molecule's utility as a synthetic intermediate.

-

The Hydrobromide Salt: The nitrogen atom of the pyridine ring is protonated and forms an ionic bond with a bromide anion (Br⁻). This salt formation influences the molecule's overall physical properties.

While specific X-ray crystallography data for this compound was not available in the consulted resources, the geometry of the quinoline ring system is known to be approximately planar.[10] The C-Br and C-H bonds of the bromomethyl group would be expected to project out of this plane.

Synthesis and Mechanistic Rationale

The preparation of this compound is a two-step process starting from 6-methylquinoline. The chosen methodology highlights a common and effective strategy in organic synthesis: selective functionalization via a radical pathway.

Synthetic Workflow

Caption: Synthetic pathway from 6-methylquinoline to its hydrobromide salt.

Step 1: Radical Bromination of 6-Methylquinoline

The most common and efficient method for synthesizing the free base, 6-(Bromomethyl)quinoline, involves the radical bromination of 6-methylquinoline.[4][11]

-

Causality and Experimental Choice: This reaction selectively targets the methyl group because the benzylic C-H bonds are significantly weaker than the aromatic C-H bonds of the quinoline ring. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is used to generate a bromine radical from N-bromosuccinimide (NBS). This bromine radical then abstracts a hydrogen atom from the methyl group, forming a resonance-stabilized benzylic radical. This radical intermediate readily reacts with another molecule of NBS to form the desired product and propagate the radical chain reaction. This approach prevents unwanted bromination of the electron-rich aromatic ring.

Generalized Experimental Protocol:

-

To a solution of 6-methylquinoline in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN).[11]

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).[11]

-

After completion, cool the reaction mixture and filter to remove the succinimide byproduct.[11]

-

Concentrate the filtrate under reduced pressure.[11]

-

Purify the crude product, typically by recrystallization or column chromatography, to yield pure 6-(Bromomethyl)quinoline.[11]

Step 2: Hydrobromide Salt Formation

The purified free base is then converted to its hydrobromide salt.

Generalized Experimental Protocol:

-

Dissolve the 6-(Bromomethyl)quinoline free base in a suitable organic solvent.

-

Add a solution of hydrobromic acid (HBr), either aqueous or in a solvent like acetic acid, to the mixture.

-

The hydrobromide salt will typically precipitate out of the solution.

-

Collect the solid product by filtration, wash with a cold solvent to remove any excess acid, and dry under vacuum.

Spectroscopic Confirmation of Structure

The identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: Relationship between molecular structure and spectroscopic data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the two methylene protons (-CH₂Br) in the aliphatic region (typically ~4.5-5.0 ppm). The aromatic region (typically ~7.0-9.0 ppm) would display a complex pattern of doublets and multiplets corresponding to the six protons on the quinoline ring.[12][13]

-

¹³C NMR: The carbon NMR spectrum would show ten distinct signals. One signal would be in the aliphatic region for the -CH₂Br carbon, while the other nine would appear in the aromatic region, corresponding to the carbons of the quinoline core.[12]

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the cation (the protonated 6-(bromomethyl)quinoline).[14] A key feature in the mass spectrum would be a distinctive isotopic pattern for bromine-containing fragments. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, leading to characteristic M+ and M+2 peaks of similar intensity.[14]

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands would include C-H stretching from the aromatic ring, C=C and C=N stretching vibrations characteristic of the quinoline scaffold, and a C-Br stretching vibration at lower wavenumbers.[14]

Reactivity and Application in Drug Discovery

The synthetic value of this compound lies in the reactivity of its bromomethyl group.

Caption: General nucleophilic substitution reaction utilizing the title compound.

The C-Br bond is readily cleaved in the presence of a nucleophile, making the compound an excellent alkylating agent for a wide range of substrates, including amines, alcohols, thiols, and carbanions. This allows for the covalent attachment of the quinoline scaffold to other pharmacophores or molecular frameworks, a common strategy in the synthesis of novel drug candidates.[4] Given the prevalence of the quinoline core in therapeutics for cancer and infectious diseases, this building block is invaluable for generating libraries of new compounds for biological screening.[3][15]

Safety and Handling

As with any reactive chemical, proper handling of this compound is essential.

-

Hazards: The compound is classified as harmful if swallowed and is known to cause skin and eye irritation. It may also cause respiratory irritation.[7]

-

Precautions:

-

Always handle in a well-ventilated area or a chemical fume hood.[7][16]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[17]

-

Avoid inhalation of dust and direct contact with skin and eyes.[16]

-

Store in a tightly closed container in a cool, dry place.[17][18]

-

Conclusion

This compound is a foundational building block for chemical synthesis and pharmaceutical research. Its molecular structure, characterized by a reactive bromomethyl handle on a privileged quinoline scaffold, provides a direct route for creating novel and complex molecules. A thorough understanding of its synthesis, spectroscopic properties, and chemical reactivity, as detailed in this guide, empowers researchers to leverage its full potential in the pursuit of scientific discovery.

References

- 1. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-(Bromomethyl)quinoline (101279-39-4) for sale [vulcanchem.com]

- 5. This compound 98.00% | CAS: 103030-25-7 | AChemBlock [achemblock.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. scbt.com [scbt.com]

- 9. calpaclab.com [calpaclab.com]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. nbinno.com [nbinno.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]

From Coal Tar to Cutting-Edge Therapeutics: An In-depth Technical Guide to the Discovery and History of Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The journey of the quinoline scaffold, from its humble origins in the complex matrix of coal tar to its current status as a privileged structure in medicinal chemistry, is a compelling narrative of scientific inquiry and innovation. This technical guide provides a comprehensive exploration of the discovery, synthesis, and evolution of quinoline derivatives, offering field-proven insights for professionals engaged in drug discovery and development.

The Dawn of Quinoline: From "Leukol" to a Defined Structure

The story of quinoline begins in 1834 when German chemist Friedlieb Ferdinand Runge, while analyzing the constituents of coal tar, isolated a colorless, oily liquid he named "leukol"[1]. Coal tar, a byproduct of coal gasification, proved to be a treasure trove of aromatic compounds, and Runge's discovery marked the first isolation of this heterocyclic aromatic compound[2][3]. A few years later, in 1842, French chemist Charles Gerhardt obtained a similar compound through the distillation of the antimalarial alkaloid quinine with a strong base, which he named "Chinolein" or "Chinolin"[1][3]. It wasn't until later that it was confirmed that Runge's leukol and Gerhardt's chinolein were, in fact, the same compound: quinoline[1].

The structural elucidation of quinoline took several more decades, a testament to the nascent state of organic chemistry at the time. In 1869, the renowned chemist August Kekulé, famous for his work on the structure of benzene, proposed the correct bicyclic structure of quinoline, consisting of a benzene ring fused to a pyridine ring[3]. This foundational understanding of its structure paved the way for the development of synthetic routes to access this important scaffold, liberating chemists from their reliance on the limited and complex source of coal tar[3].

The Art of Synthesis: Classical Routes to the Quinoline Core

The late 19th century witnessed a surge in the development of synthetic methodologies for constructing the quinoline ring system. These named reactions, many of which are still in use today, provided access to a wide array of substituted quinolines, enabling the exploration of their chemical and biological properties.

The Skraup Synthesis: A Classic and Vigorous Approach

In 1880, the Czech chemist Zdenko Hans Skraup developed a powerful method for synthesizing quinoline itself[4]. The archetypal Skraup reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene[4][5]. While highly effective, the reaction is notoriously exothermic and can be violent if not properly controlled[6][7]. The addition of a moderator, such as ferrous sulfate, is often employed to temper the reaction's vigor[4][8].

Mechanism of the Skraup Synthesis:

The reaction proceeds through a multi-step mechanism:

-

Dehydration of Glycerol: In the presence of concentrated sulfuric acid, glycerol is dehydrated to form the reactive α,β-unsaturated aldehyde, acrolein[2][9][10].

-

Michael Addition: The aniline undergoes a 1,4-conjugate addition (Michael addition) to the acrolein[9][10].

-

Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization followed by dehydration to form 1,2-dihydroquinoline[2][9][10].

-

Oxidation: Finally, the 1,2-dihydroquinoline is oxidized by the oxidizing agent (e.g., nitrobenzene) to yield the aromatic quinoline ring system[2][9][10].

Experimental Protocol: Skraup Synthesis of Quinoline [6][8]

-

Materials:

-

Aniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene

-

Ferrous sulfate heptahydrate (optional, as a moderator)

-

Sodium hydroxide solution (for workup)

-

-

Procedure:

-

In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to aniline while cooling the flask in an ice bath.

-

To the aniline sulfate mixture, add glycerol and ferrous sulfate heptahydrate.

-

Slowly add nitrobenzene to the reaction mixture.

-

Gently heat the mixture. The reaction is exothermic and will begin to boil. Remove the external heating and allow the reaction to proceed under its own heat.

-

After the initial vigorous reaction subsides, heat the mixture at 140-150°C for 3-4 hours[6].

-

Allow the mixture to cool and then dilute it with water.

-

Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.

-

Perform steam distillation to isolate the crude quinoline.

-

Separate the quinoline layer from the aqueous layer in the distillate.

-

Dry the crude quinoline over anhydrous potassium carbonate and purify by distillation, collecting the fraction boiling at 235-237°C[6].

-

The Doebner-von Miller Reaction: A Versatile Modification

Shortly after the Skraup synthesis was reported, Oscar Doebner and Wilhelm von Miller developed a modification that expanded the scope of quinoline synthesis[11][12][13][14]. The Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider variety of substituted quinolines[11][14]. This reaction is also known as the Skraup-Doebner-von Miller quinoline synthesis[11].

Mechanism of the Doebner-von Miller Reaction:

The mechanism is similar to the Skraup synthesis, involving a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization, dehydration, and oxidation[14]. A key feature of this reaction is that the α,β-unsaturated carbonyl compound can be formed in situ from the aldol condensation of two carbonyl compounds, a variation known as the Beyer method[11].

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline [15]

-

Materials:

-

Aniline

-

Hydrochloric acid

-

Crotonaldehyde

-

Toluene

-

Sodium hydroxide solution (for workup)

-

Dichloromethane or ethyl acetate (for extraction)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.

-

In a separate addition funnel, dissolve crotonaldehyde in toluene.

-

Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

-

After the addition is complete, continue to reflux for an additional 4-6 hours.

-

Allow the mixture to cool to room temperature.

-

Carefully neutralize the mixture with a concentrated sodium hydroxide solution.

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-methylquinoline.

-

The product can be further purified by distillation or chromatography.

-

The Combes Quinoline Synthesis: Utilizing β-Diketones

In 1888, Alphonse Combes introduced a method for synthesizing 2,4-disubstituted quinolines by reacting an aniline with a β-diketone in the presence of an acid catalyst, typically sulfuric acid[16][17]. This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure[16][17].

Mechanism of the Combes Synthesis:

-

Schiff Base Formation: The aniline condenses with one of the carbonyl groups of the β-diketone to form a Schiff base (enamine) intermediate[17].

-

Cyclization: The enamine then undergoes an intramolecular electrophilic aromatic substitution, with the enamine double bond attacking the aniline ring, to form a six-membered ring.

-

Dehydration: The resulting intermediate is dehydrated to yield the aromatic quinoline product.

The Friedländer Synthesis: Condensation of o-Aminoaryl Aldehydes or Ketones

The Friedländer synthesis, reported by Paul Friedländer in 1882, is a versatile method for preparing quinoline derivatives from the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester)[18][19][20]. The reaction can be catalyzed by either acid or base[18][21].

Mechanism of the Friedländer Synthesis:

Two primary mechanistic pathways are proposed[18]:

-

Aldol Condensation First: The reaction begins with an aldol-type condensation between the two carbonyl-containing reactants, followed by cyclization via Schiff base formation and subsequent dehydration.

-

Schiff Base Formation First: Alternatively, the initial step can be the formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldolf-type condensation and dehydration.

The Gould-Jacobs Reaction: A Route to 4-Hydroxyquinolines

The Gould-Jacobs reaction, developed in 1939, is a key method for the synthesis of 4-hydroxyquinoline derivatives[][23][24]. This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization[][23][24]. Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline core[][23][24].

Mechanism of the Gould-Jacobs Reaction:

-

Condensation: The aniline reacts with the alkoxymethylenemalonate ester to form an anilidomethylenemalonate intermediate[][24].

-

Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to form the quinoline ring system[][23].

-

Saponification and Decarboxylation: The ester group is then hydrolyzed to a carboxylic acid, which is subsequently decarboxylated upon heating to yield the 4-hydroxyquinoline[][24].

Experimental Protocol: Gould-Jacobs Synthesis (Microwave-Assisted) [25][26]

-

Materials:

-

Aniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Microwave synthesis vial

-

Acetonitrile (for washing)

-

-

Procedure:

-

In a microwave-safe reaction vial, combine aniline and diethyl ethoxymethylenemalonate.

-

Seal the vial and heat the mixture in a microwave synthesizer to 250-300°C for a specified time (typically 1-15 minutes).

-

Allow the vial to cool to room temperature. A precipitate of the product should form.

-

Filter the solid product and wash with ice-cold acetonitrile.

-

Dry the resulting solid under vacuum.

-

Quinoline Derivatives in Medicine: A Legacy of Therapeutic Innovation

The quinoline scaffold is a cornerstone of medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties[19][27][28][29].

The Antimalarial Quinolines: A Battle Against a Global Scourge

The history of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, a natural product isolated from the bark of the cinchona tree, was the first effective treatment for malaria and contains a quinoline core[3][30]. The precise mechanism of action of quinine is not fully understood, but it is thought to interfere with the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion in the parasite's food vacuole[3][16][30]. Quinine inhibits the polymerization of heme into hemozoin, leading to the accumulation of toxic heme and the death of the parasite[3][30][31].

The development of synthetic quinoline antimalarials, such as chloroquine in the 1930s, was a major breakthrough in malaria chemotherapy[3]. Chloroquine, a 4-aminoquinoline, also acts by accumulating in the parasite's acidic food vacuole and inhibiting heme polymerization[16][31][32].

Structure-Activity Relationship (SAR) of 4-Aminoquinoline Antimalarials:

The antimalarial activity of 4-aminoquinolines is highly dependent on their chemical structure[18][23][33][34]. Key structural features include:

-

The 7-Chloro Group: The presence of an electron-withdrawing group, typically a chlorine atom, at the 7-position of the quinoline ring is crucial for high antimalarial activity[23].

-

The 4-Amino Side Chain: The nature of the side chain at the 4-position significantly influences the drug's activity and pharmacokinetic properties. A basic terminal amino group and an appropriate length of the alkyl chain are generally required for optimal activity[23].

| Compound | Modification | Antimalarial Activity |

| Chloroquine | 7-Chloro, N,N-diethylpentanediamine side chain | Highly active against sensitive strains |

| Hydroxychloroquine | Similar to chloroquine with a hydroxyl group on the side chain | Less toxic than chloroquine |

| Amodiaquine | Mannich base derivative of 4-aminoquinoline | Effective against some chloroquine-resistant strains |

The Quinolone Antibiotics: A Revolution in Antibacterial Therapy

The discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis, marked the beginning of the era of quinolone antibiotics[5]. While nalidixic acid itself had a limited spectrum of activity, the subsequent development of fluoroquinolones, which incorporate a fluorine atom into the quinolone ring, revolutionized the treatment of bacterial infections[2][][35].

Mechanism of Action of Fluoroquinolones:

Fluoroquinolones exert their bactericidal effect by inhibiting two key bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV[1][2][5][][35].

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. Fluoroquinolones primarily target DNA gyrase in Gram-negative bacteria[2][][35].

-

Topoisomerase IV: This enzyme is involved in the separation of daughter chromosomes after DNA replication. It is the primary target of fluoroquinolones in many Gram-positive bacteria[2][][35].

By inhibiting these enzymes, fluoroquinolones block DNA replication and repair, leading to bacterial cell death[1][].

Quinoline Derivatives in Oncology: Targeting Aberrant Signaling Pathways

In recent years, quinoline derivatives have emerged as promising anticancer agents, with several compounds targeting key signaling pathways involved in tumor growth and progression[11][36][37][38]. These pathways include:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several quinoline-based molecules have been developed as inhibitors of PI3K and mTOR kinases[11].

-

EGFR, VEGFR, and c-Met Signaling: These receptor tyrosine kinases play crucial roles in angiogenesis, cell proliferation, and metastasis. A number of quinoline derivatives have been designed to inhibit these receptors[11][37].

-

Hedgehog-GLI Pathway: This signaling cascade is involved in embryonic development and its aberrant activation is implicated in several cancers. Quinoline-based compounds have been identified as inhibitors of the GLI transcription factors[39].

Conclusion and Future Perspectives

The journey of quinoline from a simple isolate of coal tar to a versatile scaffold in modern drug discovery is a testament to the power of chemical synthesis and the relentless pursuit of therapeutic innovation. The classical synthetic methods, while over a century old, continue to provide the foundation for accessing novel quinoline derivatives. The profound impact of quinoline-based drugs on global health, from combating malaria and bacterial infections to offering new hope in oncology, underscores the enduring importance of this heterocyclic nucleus.

As we look to the future, the challenges of drug resistance and the need for more targeted therapies will continue to drive research in this field. The rational design of new quinoline derivatives, guided by a deep understanding of their structure-activity relationships and mechanisms of action, will be paramount. The integration of modern synthetic techniques, such as microwave-assisted synthesis and flow chemistry, with advanced computational modeling will undoubtedly accelerate the discovery of the next generation of quinoline-based therapeutics. The rich history of the quinoline scaffold serves as both an inspiration and a guide for future generations of scientists dedicated to improving human health.

References

- 1. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Quinine - Wikipedia [en.wikipedia.org]

- 4. Quinine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Chloroquine: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uop.edu.pk [uop.edu.pk]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. synarchive.com [synarchive.com]

- 14. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 18. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Friedlaender Synthesis [organic-chemistry.org]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 23. youtube.com [youtube.com]

- 24. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 25. benchchem.com [benchchem.com]

- 26. ablelab.eu [ablelab.eu]

- 27. Chloroquine - Wikipedia [en.wikipedia.org]

- 28. benchchem.com [benchchem.com]

- 29. Structure-function relationships in chloroquine and related 4-aminoquinoline antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. What is the mechanism of Quinine Sulfate? [synapse.patsnap.com]

- 31. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pharmacyfreak.com [pharmacyfreak.com]

- 33. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. benchchem.com [benchchem.com]

- 35. researchgate.net [researchgate.net]

- 36. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 38. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 39. Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

6-(Bromomethyl)quinoline Hydrobromide: A Strategic Intermediate for Advanced Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 6-(bromomethyl)quinoline hydrobromide, a pivotal chemical intermediate in modern drug discovery. We will explore its synthesis, reactivity, and strategic applications, grounding theoretical concepts in practical, field-proven insights. This document is designed to serve as an essential resource for researchers aiming to leverage the unique properties of the quinoline scaffold in the development of novel therapeutic agents.

The Strategic Value of this compound in Drug Design

The quinoline ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its rigid, planar structure and ability to engage in various intermolecular interactions (π-stacking, hydrogen bonding) make it an ideal anchor for pharmacophores targeting a wide range of biological targets, including kinases, proteases, and GPCRs.

This compound emerges as a particularly valuable building block for several key reasons:

-

Reactive Handle: The bromomethyl group at the 6-position is a potent electrophile, acting as a versatile handle for covalent attachment to a vast array of nucleophilic partners. This facilitates the straightforward introduction of the quinoline moiety into complex molecular architectures.[4]

-

Positional Isomerism: Functionalization at the 6-position directs substituents into a specific vector space relative to the nitrogen atom, which is often critical for optimizing ligand-receptor interactions.

-

Enhanced Stability and Handling: The hydrobromide salt form improves the compound's crystalline nature, thermal stability, and handling characteristics compared to the free base, making it a more reliable and user-friendly reagent in a laboratory setting.[4]

Core Physicochemical and Spectroscopic Data

A foundational understanding of a reagent's properties is critical for its effective use in synthesis and for troubleshooting experimental outcomes.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 103030-25-7[5][6][7][8] |

| Molecular Formula | C₁₀H₉Br₂N[6][8] |

| Molecular Weight | 302.99 g/mol [5][6] |

| Appearance | White to off-white or tan solid[9] |

| Melting Point | >230 °C (decomposition) |

| Purity | Typically ≥97% |

Spectroscopic Signature:

-

¹H NMR: The proton NMR spectrum is the primary tool for structural verification. Expect a characteristic singlet for the benzylic protons (-CH₂Br) and a series of multiplets in the aromatic region corresponding to the protons on the quinoline ring system.

-

Mass Spectrometry: Electrospray ionization (ESI-MS) will show a prominent peak for the cation [M-Br]⁺ at m/z corresponding to C₁₀H₈BrN⁺. The isotopic pattern of the two bromine atoms in the parent molecule will also be a key diagnostic feature.

Synthesis and Purification: A Validated Protocol

The most reliable and widely used method for synthesizing this intermediate is the radical bromination of 6-methylquinoline.[4] This reaction leverages the relative stability of the benzylic radical intermediate.

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

Safety Precaution: This reaction should be performed exclusively in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemically resistant gloves.

Materials:

-

6-Methylquinoline

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon Tetrachloride (CCl₄), anhydrous

-

Hydrobromic Acid (48% in water or as a solution in acetic acid)

-

Diethyl Ether

Procedure:

-

Reaction Setup: To a dry, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add 6-methylquinoline (1.0 eq) and anhydrous carbon tetrachloride.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.05 eq). Causality Note: AIBN is the radical initiator; upon heating, it decomposes to form radicals that initiate the chain reaction. NBS is the bromine source.

-

Reaction Execution: Heat the mixture to a gentle reflux (approx. 77 °C) under a nitrogen atmosphere. The reaction can be monitored by TLC or LC-MS by observing the consumption of the starting material. Self-Validation: The reaction mixture will turn from a slurry to a clear solution as the denser NBS is consumed and the less dense succinimide is formed, which floats.

-

Work-up: After completion, cool the reaction to room temperature. Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

-

Purification of Free Base: Concentrate the filtrate under reduced pressure to yield crude 6-(bromomethyl)quinoline as an oil or low-melting solid. This can be used directly or purified by column chromatography if necessary.

-

Salt Formation: Dissolve the crude product in a minimal volume of a suitable solvent (e.g., diethyl ether or ethyl acetate). With vigorous stirring, add hydrobromic acid (1.0 eq) dropwise.

-

Isolation: The hydrobromide salt will precipitate as a solid. Continue stirring for 30 minutes in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Reactivity Profile: The Nucleophilic Substitution Pathway

The synthetic utility of this compound is dominated by its reactivity as an electrophile in SN2 reactions. The benzylic carbon is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the quinoline ring and the excellent leaving group ability of the bromide ion.

Caption: SN2 reactivity of this compound.

Common Transformations:

-

N-Alkylation: Reaction with primary or secondary amines in the presence of a non-nucleophilic base (e.g., DIPEA or K₂CO₃) yields 6-(aminomethyl)quinoline derivatives. This is a cornerstone reaction for linking the quinoline scaffold to other pharmacophores.

-

O-Alkylation: Reaction with alcohols or phenols, typically requiring a stronger base like sodium hydride (NaH) to first generate the alkoxide/phenoxide, produces the corresponding ethers.

-

S-Alkylation: Thiols react readily, often under milder basic conditions than alcohols, to form thioethers.

-

C-Alkylation: Carbanions, such as those derived from malonic esters, can be alkylated to form new carbon-carbon bonds, enabling chain extension.

Application in a Drug Discovery Workflow: Kinase Inhibitor Synthesis

To illustrate its practical utility, consider a hypothetical workflow for generating a library of potential kinase inhibitors. Many kinase inhibitors consist of a heterocyclic "hinge-binding" motif and a side chain that projects into a solvent-exposed region.

Caption: A high-throughput synthesis workflow using the title compound.

In this workflow, a diverse library of primary or secondary amines is reacted in parallel with this compound. This reaction is highly robust and generally provides good yields, making it suitable for library synthesis. The resulting products, which now incorporate the quinoline hinge-binder, can be rapidly purified and submitted for biological screening to identify initial hits for a drug discovery program.

Safety, Handling, and Storage

Trustworthiness through Safety: Adherence to strict safety protocols is non-negotiable.

-

Hazard Identification: This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[9][10] It is also harmful if swallowed.

-

Handling: Always handle in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid creating dust. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong bases and oxidizing agents.[11] The material is light-sensitive and hygroscopic.[11]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool that enables the efficient and reliable synthesis of novel molecular entities. Its predictable reactivity, coupled with the proven pharmacological importance of the quinoline scaffold, ensures its continued relevance in the field of medicinal chemistry. By understanding its synthesis, reactivity, and handling requirements, researchers can confidently and safely incorporate this powerful intermediate into their drug discovery programs, accelerating the path toward new therapeutic breakthroughs.

References

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. 6-(Bromomethyl)quinoline (101279-39-4) for sale [vulcanchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound - CAS:103030-25-7 - Sunway Pharm Ltd [3wpharm.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. This compound 98.00% | CAS: 103030-25-7 | AChemBlock [achemblock.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]

- 11. fishersci.com [fishersci.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 6-(Bromomethyl)quinoline Hydrobromide

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Characteristics of a Key Synthetic Intermediate.

This in-depth guide provides a thorough exploration of the solubility of 6-(Bromomethyl)quinoline hydrobromide, a crucial building block in the synthesis of various biologically active molecules.[1][2] Understanding the solubility of this compound is paramount for its effective use in medicinal chemistry and drug discovery, impacting reaction kinetics, purification strategies, and the development of potential therapeutic agents.[3][4] This document offers a blend of theoretical principles, practical experimental protocols, and data interpretation to empower researchers in their scientific endeavors.

Introduction to this compound: A Versatile Synthetic Tool

This compound is a heterocyclic aromatic compound featuring a quinoline core.[5][6] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The presence of a reactive bromomethyl group at the 6-position makes this compound a valuable electrophilic intermediate for the introduction of the quinoline-6-methyl moiety into various molecular frameworks, facilitating the synthesis of novel drug candidates and functional materials.[2]

This guide will delve into the critical physicochemical property of solubility, providing researchers with the foundational knowledge and practical tools to effectively utilize this compound in their work.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| Chemical Name | This compound | [5][6] |

| CAS Number | 103030-25-7 | [5][6] |

| Molecular Formula | C₁₀H₉Br₂N | [5][6] |

| Molecular Weight | 302.99 g/mol | [5][6] |

| Appearance | Solid (form may vary) | N/A |

| Melting Point | Not consistently reported | N/A |

Theoretical Principles of Solubility

The solubility of a compound is a complex interplay of its molecular structure and the properties of the solvent. For an organic salt like this compound, several key principles govern its dissolution behavior.

"Like Dissolves Like": The Role of Polarity

The adage "like dissolves like" is a fundamental concept in solubility. Polar solvents tend to dissolve polar solutes, while nonpolar solvents are better suited for nonpolar solutes. This compound possesses both polar and nonpolar characteristics. The quinoline ring system is largely aromatic and thus has nonpolar character. However, the nitrogen atom in the ring and the ionic hydrobromide salt introduce significant polarity.

The Impact of the Hydrobromide Salt

The presence of the hydrobromide salt dramatically influences the compound's solubility, particularly in polar protic solvents like water. The ionic interaction between the protonated quinoline nitrogen and the bromide anion allows for strong electrostatic interactions with polar solvent molecules. In water, this leads to hydration of the ions, facilitating dissolution.

Solvent Classes and Their Interactions

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are generally good solvents for salts due to their ability to solvate both the cation and the anion. The solubility of this compound is expected to be highest in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess dipoles but lack O-H or N-H bonds. While they can solvate cations well, their ability to solvate anions is weaker compared to protic solvents. Nevertheless, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are known for their excellent solvating power for a wide range of organic compounds and salts.[7]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and lack significant dipoles. They are poor solvents for ionic compounds, and therefore, the solubility of this compound is expected to be very low in these solvents.

Effect of Temperature

For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy input to break the crystal lattice forces. Increasing the temperature provides this energy, favoring the dissolution process.

Qualitative Solubility Profile

| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble to Sparingly Soluble | The hydrobromide salt enhances solubility in these hydrogen-bonding solvents. |

| Polar Aprotic | DMSO, DMF | Soluble | These solvents are known for their broad solvating power for organic salts.[7] |

| Polar Aprotic | Acetonitrile, Acetone | Slightly Soluble to Sparingly Soluble | Moderate polarity may allow for some dissolution, but likely less than in highly polar aprotic solvents. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Insoluble | The high polarity of the salt makes it incompatible with nonpolar solvents. |

Note: This table provides a general guideline. Actual solubility can be influenced by factors such as crystalline form, purity, and the presence of impurities. Experimental verification is crucial for any specific application.

Experimental Determination of Solubility

To obtain reliable and accurate solubility data, experimental determination is essential. The following protocols provide step-by-step methodologies for both qualitative and quantitative assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Protocol:

-

Preparation: Add approximately 1-2 mg of this compound to a small test tube.

-

Solvent Addition: Add 0.5 mL of the test solvent to the test tube.

-

Mixing: Vigorously vortex or shake the test tube for 60 seconds.

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Slightly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record: Document the observations for each solvent tested.

Quantitative Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Experimental Workflow:

Caption: Workflow for Quantitative Solubility Determination.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial to ensure that a saturated solution is formed.

-

Pipette a known volume of the desired solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Remove the vial from the incubator and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to generate a calibration curve.

-

Dilute the filtered sample with a suitable solvent and analyze it using the same analytical method.

-

-

Calculation:

-

Determine the concentration of the dissolved compound in the sample from the calibration curve.

-

The solubility is expressed in units such as mg/mL or mol/L.

-

Data Interpretation and Solvent Selection

The choice of solvent is critical for the successful application of this compound.

-

For Chemical Reactions: A solvent that completely dissolves the reactants is generally preferred to ensure a homogeneous reaction mixture and facilitate efficient reaction kinetics. Based on the predicted profile, polar aprotic solvents like DMF or DMSO would be good starting points.

-

For Purification by Recrystallization: An ideal recrystallization solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature. A solvent pair, such as ethanol-water or acetone-hexane, might also be effective.

-

For Biological Assays: For in vitro studies, solubility in aqueous buffers is often required. The hydrobromide salt form is advantageous here. If the aqueous solubility is insufficient, the use of a co-solvent like DMSO is common, although the final concentration of the organic solvent should be minimized to avoid interference with the biological system.[11]

Safety and Handling

While a specific safety data sheet (SDS) for this compound should always be consulted, general precautions for handling similar chemical reagents should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. While quantitative solubility data is not widely published, a strong understanding of the theoretical principles of solubility, combined with the practical experimental protocols outlined in this guide, provides researchers with the necessary tools to effectively handle and utilize this compound. By systematically determining its solubility in relevant solvent systems, scientists can optimize reaction conditions, streamline purification processes, and ultimately accelerate their research and development efforts.

References

- 1. noveltyjournals.com [noveltyjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - CAS:103030-25-7 - Sunway Pharm Ltd [3wpharm.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Quinoline - Wikipedia [en.wikipedia.org]

- 10. Quinoline - Sciencemadness Wiki [sciencemadness.org]

- 11. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Derivatization using 6-(Bromomethyl)quinoline Hydrobromide

Introduction: The Strategic Advantage of Fluorescent Derivatization with 6-(Bromomethyl)quinoline Hydrobromide

In the landscape of analytical chemistry and drug development, the sensitive and selective quantification of low-level analytes from complex matrices is a persistent challenge. Many biologically significant molecules, including carboxylic acids, phenols, and thiols, lack inherent chromophores or fluorophores, rendering their direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection difficult. Derivatization, the process of chemically modifying an analyte to enhance its detectability, is a powerful strategy to overcome this limitation.

This compound has emerged as a premier derivatization agent for several compelling reasons. The quinoline moiety is an excellent fluorophore, exhibiting strong fluorescence upon appropriate excitation. The bromomethyl group provides a reactive site for the facile derivatization of nucleophilic functional groups such as carboxylates, phenolates, and thiolates through a nucleophilic substitution reaction. This targeted reactivity allows for the selective labeling of these important classes of compounds, introducing a fluorescent tag that enables highly sensitive detection.

This comprehensive guide provides detailed protocols and the underlying scientific principles for the derivatization of carboxylic acids, phenols, and thiols using this compound. It is designed for researchers, scientists, and drug development professionals seeking to develop robust and sensitive analytical methods for these crucial analytes.

Chemical and Physical Properties of this compound

A thorough understanding of the reagent's properties is fundamental to its effective application.

| Property | Value |

| Molecular Formula | C₁₀H₉Br₂N |

| Molecular Weight | 302.99 g/mol |

| Appearance | Off-white to yellow crystalline solid |

| Solubility | Soluble in polar organic solvents such as acetonitrile, acetone, and DMF |

| Reactivity | The bromomethyl group is a potent electrophile, readily undergoing Sₙ2 reactions with nucleophiles. |

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount. This compound is a hazardous substance and should be handled with care.

-

Hazard Statements: Harmful if swallowed. Causes severe skin burns and eye damage.[1]

-

Precautionary Statements: Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust.[2]

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[1][2]

Part 1: Derivatization of Carboxylic Acids

Carboxylic acids are ubiquitous in biological systems, playing critical roles in metabolism and signaling. Their derivatization with 6-(bromomethyl)quinoline allows for their sensitive detection by HPLC with fluorescence.

Reaction Mechanism: Nucleophilic Acyl Substitution

The derivatization of carboxylic acids with 6-(bromomethyl)quinoline proceeds via a nucleophilic acyl substitution reaction. The carboxylic acid is first deprotonated by a weak base to form a carboxylate anion, which then acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. This results in the formation of a fluorescent quinolyl ester and a bromide salt.

References

Application Notes and Protocols for Fluorescent Labeling of Peptides with 6-(Bromomethyl)quinoline Hydrobromide

Introduction: Illuminating Peptides for Advanced Research

In the landscape of contemporary biomedical research and drug development, fluorescently labeled peptides are indispensable tools.[1] Their application spans a wide array of techniques, including fluorescence microscopy, Förster Resonance Energy Transfer (FRET) assays for studying enzyme kinetics, and high-throughput screening.[2] The covalent attachment of a fluorophore to a peptide allows for the sensitive and specific tracking of its localization, interactions, and conformational changes within complex biological systems.

6-(Bromomethyl)quinoline hydrobromide has emerged as a valuable reagent for this purpose. Its quinoline core constitutes a compact, environmentally sensitive fluorophore, while the bromomethyl group provides a reactive handle for covalent attachment to peptides. This application note provides a comprehensive guide to the principles and practice of using this compound for the fluorescent labeling of peptides, with a focus on the underlying chemistry, detailed experimental protocols, and methods for characterization of the final product.